molecular formula C18H21N3OS B213919 4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine

4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine

Cat. No. B213919
M. Wt: 327.4 g/mol
InChI Key: BBYIODQYBNHFGM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound is also known as DMPT or thiomorpholine and is widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry.

Mechanism of Action

The mechanism of action of DMPT involves the inhibition of various cellular pathways involved in cancer progression and inflammation. It has been found to inhibit the activity of various enzymes and proteins involved in the regulation of cell cycle and apoptosis, leading to the induction of cell death in cancer cells. DMPT also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
DMPT has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve cognitive function. DMPT has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

The advantages of using DMPT in laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. However, there are also limitations to the use of DMPT in laboratory experiments. One of the main limitations is the lack of comprehensive toxicity data, which can limit its use in certain applications. Additionally, the variable solubility of DMPT in different solvents can also pose challenges in laboratory experiments.

Future Directions

There are several future directions for the research on DMPT. One potential direction is the development of DMPT-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential of DMPT in combination with other drugs or therapies to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of DMPT involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate product, which is then further reacted with acryloyl chloride to yield the final product. The synthesis of DMPT is a relatively simple process and can be carried out using standard laboratory techniques.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DMPT has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various inflammatory and neurological disorders.

properties

Product Name

4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-thiomorpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H21N3OS/c1-14-17(8-9-18(22)20-10-12-23-13-11-20)15(2)21(19-14)16-6-4-3-5-7-16/h3-9H,10-13H2,1-2H3/b9-8+

InChI Key

BBYIODQYBNHFGM-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)N3CCSCC3

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)N3CCSCC3

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)N3CCSCC3

Origin of Product

United States

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